molecular formula C21H23NO5 B3943067 1-methyl-2-oxo-2-phenylethyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

1-methyl-2-oxo-2-phenylethyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate

Cat. No. B3943067
M. Wt: 369.4 g/mol
InChI Key: WPRIGGMPNNRORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-2-phenylethyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPPB and belongs to the class of ester compounds. In

Scientific Research Applications

EPPB has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been found to exhibit inhibitory activity against several enzymes, including protein tyrosine phosphatases (PTPs), which are involved in various diseases such as cancer, diabetes, and autoimmune disorders.

Mechanism of Action

The mechanism of action of EPPB involves the inhibition of PTPs through covalent modification of the active site cysteine residue. This leads to the disruption of the catalytic activity of PTPs, resulting in the modulation of various signaling pathways.
Biochemical and Physiological Effects:
EPPB has been found to exhibit significant biochemical and physiological effects in various studies. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models. Additionally, EPPB has been found to enhance the efficacy of chemotherapy drugs in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EPPB in lab experiments is its selectivity towards PTPs, which makes it a valuable tool for studying the role of PTPs in various diseases. However, one of the limitations of using EPPB is its potential toxicity, which needs to be carefully monitored in in vivo studies.

Future Directions

There are several future directions for the research of EPPB. One of the potential applications of this compound is in the development of novel cancer therapies that target PTPs. Additionally, further studies are needed to explore the potential of EPPB in the treatment of other diseases such as diabetes and autoimmune disorders. Furthermore, the development of more selective and potent analogs of EPPB could lead to the discovery of new therapeutic targets and drugs.
Conclusion:
In conclusion, 1-methyl-2-oxo-2-phenylethyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. The research on EPPB has the potential to lead to the discovery of new therapeutic targets and drugs for the treatment of various diseases.

properties

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 4-(4-ethoxyanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-3-26-18-11-9-17(10-12-18)22-19(23)13-14-20(24)27-15(2)21(25)16-7-5-4-6-8-16/h4-12,15H,3,13-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRIGGMPNNRORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)OC(C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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